Methyl 5-(furan-2-yl)-3-oxocyclopent-1-ene-1-carboxylate
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Overview
Description
Methyl 5-(furan-2-yl)-3-oxocyclopent-1-ene-1-carboxylate is an organic compound that belongs to the class of furan derivatives. Furans are heterocyclic aromatic compounds containing a five-membered ring with four carbon atoms and one oxygen atom. This particular compound is characterized by the presence of a furan ring attached to a cyclopentenone moiety, which is further esterified with a methyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(furan-2-yl)-3-oxocyclopent-1-ene-1-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of furan derivatives with cyclopentenone intermediates. For example, the reaction of furan-2-carboxylic acid with cyclopentadiene in the presence of a catalyst can yield the desired compound. The reaction conditions typically involve the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium or platinum complexes .
Industrial Production Methods
Industrial production of this compound may involve the use of biomass-derived furans. The oxidation of furfural, a biomass-derived compound, followed by esterification with methanol, can produce methyl furoate. This intermediate can then undergo further reactions with cyclopentenone derivatives to yield the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(furan-2-yl)-3-oxocyclopent-1-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The carbonyl group in the cyclopentenone moiety can be reduced to form the corresponding alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: The corresponding alcohol of the cyclopentenone moiety.
Substitution: Halogenated or nitrated derivatives of the furan ring.
Scientific Research Applications
Methyl 5-(furan-2-yl)-3-oxocyclopent-1-ene-1-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways involving furan derivatives.
Mechanism of Action
The mechanism of action of methyl 5-(furan-2-yl)-3-oxocyclopent-1-ene-1-carboxylate involves its interaction with various molecular targets and pathways. The furan ring can participate in π-π stacking interactions with aromatic amino acids in proteins, while the cyclopentenone moiety can form covalent bonds with nucleophilic residues such as cysteine and lysine. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Furfural: A primary furan platform chemical derived from biomass.
5-Hydroxymethylfurfural: Another biomass-derived furan compound with applications in sustainable chemistry.
2,5-Furandicarboxylic acid: A derivative of furan used in the production of bio-based polymers.
Uniqueness
Methyl 5-(furan-2-yl)-3-oxocyclopent-1-ene-1-carboxylate is unique due to its combined furan and cyclopentenone structure, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
921929-57-9 |
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Molecular Formula |
C11H10O4 |
Molecular Weight |
206.19 g/mol |
IUPAC Name |
methyl 5-(furan-2-yl)-3-oxocyclopentene-1-carboxylate |
InChI |
InChI=1S/C11H10O4/c1-14-11(13)9-6-7(12)5-8(9)10-3-2-4-15-10/h2-4,6,8H,5H2,1H3 |
InChI Key |
DQFFGXGDIVNTTD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=O)CC1C2=CC=CO2 |
Origin of Product |
United States |
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